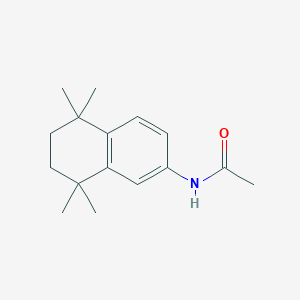

N-(5,5,8,8-四甲基-5,6,7,8-四氢萘-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

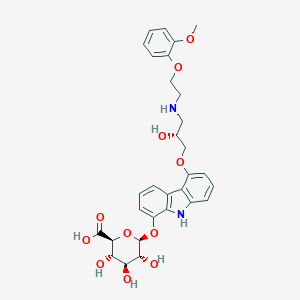

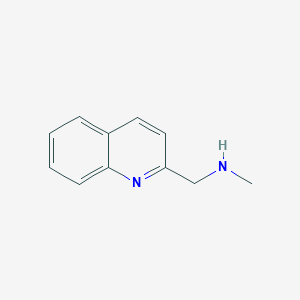

The compound N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a derivative of tetrahydronaphthalene, which is a structural motif found in various pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related naphthalene derivatives and their biological activities, which can provide insights into the potential characteristics and activities of the compound .

Synthesis Analysis

The synthesis of naphthalene derivatives typically involves the formation of the naphthalene core followed by functionalization at the desired positions. For instance, the synthesis of 2-acetyl-5,6,7,8-tetrahydronaphthalene derivatives has been described, where the compound is allowed to react with different aromatic aldehydes to produce various derivatives . This suggests that the synthesis of N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide would likely involve similar strategies of functionalization at the 2-position of the tetrahydronaphthalene core.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by the presence of a naphthalene core, which can be modified with various substituents to alter its properties. The tetramethyl groups in the compound of interest would likely increase its lipophilicity, potentially affecting its ability to interact with biological membranes and proteins .

Chemical Reactions Analysis

Naphthalene derivatives can undergo a variety of chemical reactions, including reactions with phosphorous pentasulfide to afford thioxopyridine derivatives, condensation with hydrazine hydrate to give pyrazolopyridine derivatives, and cyclization reactions to form complex heterocyclic structures . These reactions demonstrate the chemical versatility of naphthalene derivatives and suggest that N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide could also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. The presence of tetramethyl groups would likely make the compound more hydrophobic, affecting its solubility in water and organic solvents. The acetamide moiety could contribute to the compound's ability to form hydrogen bonds, potentially influencing its boiling point, melting point, and solubility .

Biological Activity Analysis

Naphthalene derivatives have been shown to possess a range of biological activities. For example, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of aminopeptidase N, with anti-angiogenic activity . Another derivative demonstrated antiproliferative activities against various human cancer cell lines . These findings suggest that N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide could also exhibit significant biological activities, potentially useful in therapeutic applications.

科学研究应用

白血病治疗和研究

他米巴罗汀,其化学名为N-(5,5,8,8-四甲基-5,6,7,8-四氢萘-2-基)乙酰胺,已被用于 NB4 早幼粒细胞白血病细胞系和 APL(急性早幼粒细胞白血病)母细胞中粒细胞的成熟。 这种应用意义重大,因为它通过促进细胞分化有助于了解和治疗白血病 .

癌细胞增殖抑制

他米巴罗汀的另一个关键应用是其抑制子宫内膜癌细胞增殖的能力。 这表明它在通过抑制癌细胞生长针对某些类型癌症的治疗策略中的潜在作用 .

基因表达研究

他米巴罗汀用于与白血病-维甲酸受体 (PHL-RAR) 细胞系分化相关的基因表达研究。 这些研究对于了解基因调控机制以及维甲酸受体对白血病细胞的影响至关重要 .

干细胞研究

在干细胞研究中,他米巴罗汀已被用作培养的人脐带血 CD34+CD38-lin- 细胞中的 RAR 激动剂。 这种应用对于探索参与干细胞分化和发育的途径至关重要 .

属性

IUPAC Name |

N-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-11(18)17-12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10H,8-9H2,1-5H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMBLUSSCDUGRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C(CCC2(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439303 |

Source

|

| Record name | N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139162-43-9 |

Source

|

| Record name | N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]-](/img/structure/B144846.png)

![Ethanone, 1-bicyclo[3.2.1]octa-2,6-dien-2-yl-(9CI)](/img/structure/B144849.png)

![2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid](/img/structure/B144854.png)

![4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B144872.png)